Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Application Notes and
Protocols: Calteridol Calcium Reaction
Stoichiometry and Solvent Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

Cat. No.: S3334718

Introduction to Calteridol Calcium

Chemical Background and Pharmaceutical Significance

Calteridol Calcium (CAS Registry Number: 121915-83-1) is a critical pharmaceutical compound used
primarily in magnetic resonance imaging (MRI) contrast agents. Its chemical designation is tricalcium;2-
[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate with a molecular
formula of C3aHssCasNg014 and a molecular weight of 923.1 g/mol. [1] Calteridol Calcium functions as a
calcium complex that contains an excess of complex-forming ligand, which prevents the release of trace
amounts of free gadolinium in gadolinium-containing contrast agents, thereby addressing safety concerns

related to Nephrogenic Systemic Fibrosis caused by gadolinium cation toxicity. [2] [3]

Table 1: Key Chemical Properties of Calteridol Calcium

Property Specification

CAS Registry Number 121915-83-1
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Property Specification

Molecular Formula CsaHssCasNsO1a

Molecular Weight 923.1 g/mol

UNII RPH56VWALA

Synonyms SQ 33,248; Calteridol calcium (USAN)
Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 22

Topological Polar Surface Area 307 A2

Pharmaceutical Applications and Industry Context

Calteridol Calcium is utilized in the formulation of MRI contrast agents, notably in products such as
ProHance (Gadoteridol), which is commercially marketed worldwide. [2] The compound serves as a
stabilizing agent in gadolinium-containing contrast formulations, where its excess complex-forming ligand
capacity ensures minimal release of free gadolinium ions, thereby enhancing patient safety profile. The
manufacturing of Calteridol Calcium represents a significant segment within the pharmaceutical industry,
with several established manufacturers including Biophore—a company with USFDA and EU-approved API

manufacturing facilities specializing in niche and complex pharmaceutical products. [4]

Synthesis Process and Stoichiometric Analysis

Manufacturing Pathway from Gadoteridol

The innovative synthesis approach for Calteridol Calcium utilizes Gadoteridol as the starting material,

representing a more efficient pathway compared to conventional methods that begin with DO3A (1,4,7,10-
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tetraazacyclododecane-1,4,7-triacetic acid). This process comprises two fundamental chemical

transformations: [2] [3]

e Step 1: Decomplexation of Gadoteridol (Formula 1) using appropriate decomplexing agents to yield
Teridol (Formula 2)

e Step 2: Complexation of the resulting Teridol with calcium ions to form Calteridol Calcium (Formula
3)

The starting material, Gadoteridol, is chemically known as 2,2',2""-[10-(2-hydroxypropyl)-1,4,7,10-
tetraazacyclododecane-1,4,7-triyl]triacetate gadolinium complex. The intermediate compound, Teridol, is
2,2',2""-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic =~ acid (commonly

referred to as butrol). The final product, Calteridol Calcium, is the calcium salt of this structure. [2]

Reaction Stoichiometry and Molecular Equivalents

The synthesis of Calteridol Calcium requires precise stoichiometric relationships to ensure optimal yield

and purity. The process involves careful control of molecular equivalents throughout both synthesis steps.

Table 2: Reaction Stoichiometry for Calteridol Calcium Synthesis

) Molecular ) ) o )

Reaction Component . Role in Reaction Stoichiometric Notes
Equivalent
Gadoteridol (starting 1.0 Gd3* complex precursor  Basis for stoichiometric
material) calculations
Decomplexing agent 1.0-1.5 Gd3* removal Varies based on agent
efficiency
Calcium source 0.55-0.60 (Ca?*/F~  Ca2?* provider Slightly above theoretical
(CaCo0s) ratio) 0.5 ratio
Teridol intermediate 1.0 Ligand for calcium Purified before
complexation complexation
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The calcium to ligand molar ratio represents a critical stoichiometric parameter. The theoretical optimum
Ca?* to F~ ratio is 0.5 (representing twice the amount of fluoride required for each mole of calcium to
synthesize one mole of calcium fluoride). However, experimental data suggests that practical optimum ratios
range between 0.55-0.60 due to calcium loss during experiments through reactions with other cations present

in the wastewater or within the experimental setup. [5]

Process Optimization and Parameter Control

Crystallization Optimization Strategies

The crystallization process for Calteridol Calcium production requires meticulous parameter control to
maximize yield, purity, and crystal properties. Based on calcium fluoride crystallization studies, which share

relevant mechanistic similarities, several critical parameters must be optimized: [5]

¢ Hydraulic Retention Time (HRT): Optimal HRT of approximately 5 hours provides sufficient contact
time for reactants while maintaining process efficiency. Shorter retention times (3-4 hours) result in
lower fluoride removal, while longer times (6-8 hours) show no significant improvement due to
saturation of active adsorption sites.

e pH Control: The optimum pH for crystallization is approximately 6.0. At lower pH conditions, fluoride
ions stabilize as hydrogen fluoride (HF) rather than calcium fluoride due to excess H* ions. At higher
pH values, OH~ ions compete with fluoride ions, leading to formation of unwanted byproducts such as
calcium hydroxide and calcium carbonate.

e Upflow Velocity: In fluidized bed reactor systems, optimal upflow velocities of 20-40 m/h promote
proper mixing of reactants and their interaction with seed materials. Lower velocities (10 m/h) provide
insufficient mixing, while higher velocities (50-60 m/h) cause particle expulsion and reduced
efficiency.

Purification and Quality Control

The manufacturing process incorporates purification techniques to ensure high purity of the final
Calteridol Calcium product. After the decomplexation step, impurities are removed using nanofiltration
to obtain high-purity Teridol intermediate. The use of calcium carbonate as a calcium source facilitates

crystallization of high-purity Calteridel Calcium. [2]
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The synthetic approach starting from Gadoteridol offers significant advantages over the conventional DO3A-

based route, including simplified processing and economic benefits. The traditional method requires

challenging purification of DO3A and additional processing steps to remove propylene oxide, which are

eliminated in the Gadoteridol-based approach. [3]

Experimental Protocols

Protocol 1: Decomplexation of Gadoteridol to Teridol

4.1.1 Materials and Equipment

Starting Material: Gadoteridol (Formula 1)
Decomplexing Agent: Organic acid (e.g., citric acid) or ion exchange resin
Equipment: Reactor vessel, temperature control system, nanofiltration unit
Analytical Tools: HPLC system, pH meter

4.1.2 Step-by-Step Procedure

Reactor Setup: Charge the reactor with Gadoteridol (1.0 equivalent) and purified water (5-10
volumes relative to Gadoteridol mass).

pH Adjustment: Adjust pH to 3.0-4.0 using organic acid while maintaining temperature at 25-30°C.
Decomplexation: Add decomplexing agent (1.0-1.5 equivalents) slowly with continuous stirring.
Maintain reaction temperature below 40°C throughout addition.

Reaction Monitoring: Monitor reaction completion by HPLC (disappearance of Gadoteridol peak).
Typical reaction time: 4-6 hours.

Nanofiltration: Pass reaction mixture through nanofiltration membrane to remove impurities and
released gadolinium ions.

Isolation: Concentrate filtrate under reduced pressure and isolate Teridol intermediate.

Quality Control: Confirm Teridol identity and purity by HPLC and NMR spectroscopy. Purity
specification: >98.5% by HPLC.

Protocol 2: Synthesis of Calteridol Calcium from Teridol

4.2.1 Materials and Equipment

Starting Material: Teridol (Formula 2) from Protocol 1
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e Calcium Source: Calcium carbonate (pharmaceutical grade)
e Solvent System: Purified water, possibly with water-miscible cosolvents
e Equipment: Crystallization reactor, temperature control, filtration system, drying oven

4.2.2 Step-by-Step Procedure

¢ Solution Preparation: Dissolve Teridol (1.0 equivalent) in purified water (8-12 volumes) at 25-30°C
with continuous stirring.

e Calcium Addition: Slowly add calcium carbonate (0.55-0.60 molar ratio relative to ligand)
portionwise to prevent excessive foaming.

e pH Optimization: Adjust and maintain pH at 6.0 + 0.2 using dilute hydrochloric acid or sodium
hydroxide as needed.

¢ Crystallization: Use programmed cooling from 30°C to 5°C at a rate of 0.5°C per minute with
moderate agitation (150-200 rpm).

¢ Seed Crystals: Optionally add Calteridol Calcium seed crystals (1-2% w/w) when solution becomes
slightly turbid.

¢ Crystallization Completion: Continue stirring for additional 2-4 hours after reaching final
temperature.

¢ Isolation: Collect crystals by filtration, wash with cold purified water (2-3 volumes).

e Drying: Dry product under vacuum (40-45°C) until constant weight is achieved (typically 12-18
hours).

¢ Quality Control: Analyze final product for identity (FTIR, NMR), purity (HPLC), crystal properties
(XRPD), and residual solvents.

Process Visualization and Workflow
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Decomplexation Reaction
Organic Acid / lon Exchange Resin
pH 3.0-4.0, <40°C

Nanofiltration Purification
Remove Gd3* Impurities

Calcium Complexation
CaCOs, pH 6.0, 25-30°C

Crystallization
Programmed Cooling 30°C -5°C
0.5°C/min, Seed Crystals

Filtration & Washing
Cold Purified Water

Drying
Vacuum, 40-45°C, 12-18h

Calteridol Calcium Product
C34Hs8CasNsgO14
MW 923.1 g/mol
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Diagram 1: Calteridol Calcium Synthesis Workflow - This diagram illustrates the complete manufacturing
process from Gadoteridol to final Calteridol Calcium product, highlighting key reaction and purification

steps.

Analytical Characterization and Specifications

Quality Control Parameters

The quality of Calteridol Calcium must be verified through multiple analytical techniques to ensure

compliance with pharmaceutical standards. Critical quality attributes include:

¢ Identity Confirmation: FTIR, NMR, and mass spectrometry matching reference spectra
e Purity Profile: HPLC purity not less than 98.5% (area normalization)

¢ Crystalline Form: XRPD pattern matching reference material

¢ Residual Solvents: Meets ICH guidelines for Class 1, 2, and 3 solvents

e Water Content: Karl Fischer titration, typically <1.0% w/w

¢ Elemental Impurities: Meets ICH Q3D guidelines for elemental impurities

Regulatory and Manufacturing Considerations

Calteridol Calcium manufacturing must comply with Good Manufacturing Practices (GMP) regulations
across multiple jurisdictions. Successful regulatory submissions require comprehensive Drug Master File
(DMF) documentation covering manufacturing process details, quality control procedures, and stability data.
[4] The compound is typically manufactured in facilities with certifications from USFDA, EMEA,
ANVISA, COFEPRIS, and WHO GMP. [4]

Conclusion

This document provides comprehensive application notes and detailed experimental protocols for the

synthesis of Calteridol Calcium with optimized reaction stoichiometry and solvent systems. The presented
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methodology offers significant advantages over traditional synthetic routes, including simplified processing,
improved economics, and high-purity output. The two-step process from Gadoteridol through Teridol
intermediate to final Calteridol Calcium product incorporates critical process parameters with defined
optimal ranges, particularly for the crystallization step where pH control, retention time, and stoichiometric
ratios significantly impact product quality. Implementation of these protocols should enable consistent
manufacturing of Calteridol Calcium meeting pharmaceutical quality standards for use in MRI contrast

agent formulations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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